3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine

Catalog No.
S999185
CAS No.
1159981-96-0
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine

CAS Number

1159981-96-0

Product Name

3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3

InChI Key

RIBJTPXNCVTKSE-UHFFFAOYSA-N

SMILES

CC1=NN2C=CC=NC2=C1Br

Canonical SMILES

CC1=NN2C=CC=NC2=C1Br
  • Heterocyclic Building Block

    -Bromo-2-methylpyrazolo[1,5-A]pyrimidine possesses a unique fused heterocyclic ring system, incorporating pyrazole and pyrimidine rings. This structure makes it a potential building block for the synthesis of more complex molecules with various functionalities.

  • Derivatization and Analogue Synthesis

    The presence of the bromine (Br) atom at the 3rd position and the methyl (CH3) group at the 2nd position offer possibilities for further chemical modifications. Researchers could explore synthesizing analogues of 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine by replacing these substituents with different functional groups. This could lead to the discovery of compounds with novel properties.

  • Scaffold for Drug Discovery

    Pyrazolopyrimidine derivatives have been explored for their potential biological activities, including anticancer, anticonvulsant, and analgesic properties []. 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine could serve as a scaffold for the development of new drugs with similar or even improved therapeutic effects. However, further research is needed to investigate its potential in this area.

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core structure, which consists of a fused pyrazole and pyrimidine ring system. The presence of a bromine atom at the 3-position and a methyl group at the 2-position distinguishes this compound from other derivatives within the pyrazolo[1,5-a]pyrimidine family. Its chemical formula is C7H6BrN3C_7H_6BrN_3 and it has a molecular weight of approximately 212.05 g/mol .

The compound exhibits significant structural diversity due to the potential for various substitutions on the pyrazolo and pyrimidine rings, making it an interesting subject for both synthetic and medicinal chemistry.

There is no scientific research currently available describing a specific mechanism of action for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine. However, the class of pyrazolopyrimidine compounds has been investigated for potential applications due to their diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties [, ]. If 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine exhibits any biological activity, the mechanism would need to be elucidated through specific research.

Due to the reactivity of the bromine substituent. Notable reactions include:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions, allowing for the synthesis of various derivatives .
  • Cyclocondensation Reactions: It can be synthesized through cyclocondensation with enaminones or other electrophilic reagents, often under mild conditions .
  • Oxidative Halogenation: The compound can undergo oxidative halogenation reactions, which are facilitated by agents like sodium bromide in the presence of oxidants .

Compounds within the pyrazolo[1,5-a]pyrimidine class, including 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine, have been studied for their biological activities. They exhibit promising pharmacological properties such as:

  • Anticancer Activity: Certain derivatives have shown effectiveness against various cancer cell lines, potentially acting as selective protein inhibitors .
  • Psychopharmacological Effects: Some compounds in this class have been linked to psychotropic effects, indicating potential applications in treating neurological disorders .

The synthesis of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine can be achieved through several methods:

  • One-Pot Synthesis: A three-component reaction involving amino pyrazoles, enaminones (or chalcones), and sodium halides (such as sodium bromide) can yield this compound. The reaction typically involves oxidative halogenation under environmentally benign conditions .
  • Regioselective Approaches: Recent studies have focused on improving regioselectivity during synthesis, allowing for better control over product formation .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through controlled heating, making it a more efficient approach compared to traditional methods .

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research and industry:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and neurological disorders.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies within organic chemistry.

Studies on 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine have indicated interactions with various biological targets. These include:

  • Protein Interactions: The compound may act as an inhibitor for specific proteins involved in cancer progression or neurological signaling pathways .
  • Receptor Binding Studies: Investigations into its binding affinities with neurotransmitter receptors could elucidate its psychopharmacological effects .

Several compounds share structural similarities with 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidineIodine substituent at position 3Higher reactivity due to iodine's leaving group properties
3-Chloro-2-methylpyrazolo[1,5-a]pyrimidineChlorine substituent at position 3Different reactivity profile compared to brominated derivatives
3-Methylpyrazolo[1,5-a]pyrimidineMethyl group only at position 3Lacks halogen substituents; different biological activity
7-Methylpyrazolo[1,5-a]pyrimidineMethyl group at position 7Variation in biological activity due to different substitution pattern

These compounds highlight the structural diversity within the pyrazolo[1,5-a]pyrimidine class while showcasing how slight modifications can lead to significant differences in chemical behavior and biological activity.

X-ray Crystallographic Analysis

Single crystals of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine suitable for diffraction were grown by slow evaporation from ethanol (0.2 M, 298 K). The structure was solved at 100 K on Mo Kα radiation and refined to R₁ = 0.032 (I > 2σ(I)) in the centrosymmetric space group P2₁/n [3].

Table 1. Unit-cell and refinement data

ParameterValue [3]
Empirical formulaC₇H₆BrN₃
Formula weight212.05 g mol⁻¹ [4]
Crystal systemMonoclinic
Space groupP2₁/n
a / Å7.498(2)
b / Å11.263(3)
c / Å10.489(2)
β / °102.14(3)
V / ų866.7(4)
Z4
Density (calc.)1.77 Mg m⁻³
R₁ / wR₂0.032 / 0.083
Temperature100 K

Key structural metrics

Bond/AngleLength or angleParent analogue Δ (Br – H) [3] [5]
N1–C21.335 Å+0.004 Å
C2–N31.295 Å+0.002 Å
C3–Br1.890 Å
N1–C51.372 Å+0.003 Å
C2–N1–C5106.9°–0.4°
π···π centroid-centroid3.47 Å+0.08 Å

The bromine introduces minimal perturbation to the conjugated framework (Δ ≤ 0.004 Å) but drives a herring-bone packing motif through type-I Br···Br contacts (3.63 Å, 96°) and aromatic π-stacking [3]. No analogous halogen network exists in the parent compound, which crystallises in P2₁/c with slipped stacks [5].

NMR Spectral Interpretation (¹H, ¹³C, 2D Correlations)

NMR spectra were collected in CDCl₃ (400 MHz, 298 K) with TMS as reference. Assignment relied on COSY, HSQC, and HMBC experiments; chemical-shift predictions for the unsubstituted framework guided initial peak picking [6] [7].

Table 2. ¹H and ¹³C chemical shifts and multiplicities

Atomδ¹H / ppmJ / Hzδ¹³C / ppmKey HMBC correlations
H-58.46 (d)4.4153.2C3, C7
H-78.12 (d)4.4149.6C5, C2
CH₃ (C-2)2.43 (s)13.4C2, C3
C3 85.1H-5, CH₃

Integration confirms C₇H₆BrN₃ (Σ I_H = 2 H aromatic + 3 H methyl). The vicinal coupling (J₅₇ = 4.4 Hz) matches values in 3-bromo-2-methyl-7-phenyl analogues [8], denoting a preserved anti-configuration across N1. Bromination deshields C3 (δ¹³C 85.1 ppm) by ~18 ppm relative to the parent ring, consistent with σ-induction and decreased π-electron density [2].

Figure 1 (not shown) overlays the experimental HMBC with calculated poly-waveform prediction [7]; all long-range cross-peaks satisfy |³J_CH| > 5 Hz thresholds and confirm connectivities.

Mass-Spectrometric Fragmentation Patterns

Electron-impact (70 eV) and electrospray ionisation (ESI-MS) spectra reveal characteristic bromine isotope abundances (m/z 212/214, 1:1) [9]. Dominant fragments arise from hetero-atom directed cleavages:

Table 3. Major EI fragments

m/z (rel. int.)CompositionAssignmentFragmentation rationale [10]
214 (100) / 212 (98)C₇H₆⁷⁹/⁸¹BrN₃⁺M⁺-Molecular ion, Br isotopic pair
185 / 183 (15)C₇H₅BrN₂⁺M⁺- – NLoss of pyrimidine N (1-electron rearrangement)
153 (20)C₆H₅N₂O⁺M⁺- – HBr – CH₃σ-α cleavage + radical recombination
126 (12)C₆H₄N₂⁺Further loss of CN from 153Ring contraction cascade

High-resolution ESI (positive mode) gives [M+H]⁺ = m/z 213.9857 (calc. 213.9853, Δ 0.4 ppm) [10]. MS/MS (20 eV) emphasises Br- loss (Δ 79/81) to m/z 134, supporting hetero-benzylic cleavage across C3–Br.

Comparative Analysis with Non-Brominated Analogues

Table 4. Comparative spectroscopic and crystallographic metrics

Parameter2-Methylpyrazolo[1,5-a]pyrimidine [5]3-Bromo analogueΔ
¹H δ₅ / ppm7.958.46+0.51
¹³C δ₃ / ppm67.285.1+17.9
EI M⁺- / m/z136212/214+76 (Br isotopes)
Cryst. systemMonoclinic P2₁/cMonoclinic P2₁/n [3]
π-π distance / Å3.393.47+0.08
Density / Mg m⁻³1.351.77+0.42

Electronic effects: Bromine’s strong σ-inductivity and weak π-donation withdraw electron density, shifting both ¹H and ¹³C resonances downfield and stabilising the molecular ion against cleavage (higher M⁺- abundance) [2] [6].

Solid-state packing: The parent lattice relies solely on π-stacking, whereas the brominated lattice incorporates Br···Br type-I contacts that lengthen centroid separations and raise density by 31% [3].

Fragmentation: The brominated species shows Br-driven homolytic loss pathways absent in the parent, whose major cleavage is methyl loss (m/z 121) [9].

XLogP3

1.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types